molecular formula C4H6N4O4S B3357196 1-Methyl-5-nitroimidazole-4-sulfonamide CAS No. 71518-15-5

1-Methyl-5-nitroimidazole-4-sulfonamide

Cat. No.: B3357196
CAS No.: 71518-15-5
M. Wt: 206.18 g/mol
InChI Key: PSVBNWGDMOPOKM-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Nitroimidazole and Sulfonamide Scaffolds in Chemical Research

The journey of nitroimidazole in drug discovery began in 1953 when K. Maeda reported the first nitroimidazole, Azomycin (2-nitroimidazole), as a natural product with antibacterial activity from Nocardia mesenterica. nih.govresearchgate.net This discovery was the starting point for the synthesis of numerous analogs, leading to the development of several life-saving drugs. nih.gov The 5-nitroimidazole scaffold, in particular, led to the synthesis of metronidazole (B1676534), which showed potent anti-protozoal activity with less toxicity than Azomycin. nih.gov Over the decades, the therapeutic applications of nitroimidazoles have expanded to include treatments for parasitic and bacterial infections, cancers, and use as imaging agents. nih.govnih.gov

The history of sulfonamides in medicine dates back to the 1930s with the discovery of Prontosil. nih.govcitedrive.com It was found that Prontosil is a pro-drug that is metabolized in the body to sulfanilamide, the active antibacterial agent. openaccesspub.org This discovery spurred the development of a wide range of sulfonamide derivatives with various therapeutic applications. openaccesspub.org Initially recognized for their antibacterial properties, the applications of sulfonamides have since expanded to include anticancer, anti-inflammatory, antiviral, and antifungal agents, among others. nih.govcitedrive.comajchem-b.comnih.gov

The evolution of both scaffolds has been marked by the synthesis of numerous derivatives to enhance efficacy and reduce toxicity. For nitroimidazoles, this has involved the creation of functionalized 2-, 4-, and 5-nitroimidazoles, as well as fused nitroimidazoles. nih.gov For sulfonamides, their structural diversity has been explored to develop drugs for a multitude of diseases beyond bacterial infections, including viral infections, cancer, and inflammatory diseases. nih.govcitedrive.com

Importance of the Imidazole (B134444) and Sulfonamide Moieties in Chemical Biology

The imidazole moiety is a fundamental component of many important biological molecules. nbinno.comwikipedia.org It is the side chain of the amino acid histidine, which is crucial for the function of many proteins and enzymes, playing roles in catalysis and metal binding. nbinno.com Imidazole is also a precursor to histamine, a key neurotransmitter and signaling molecule, and is a core component of purines, the building blocks of DNA and RNA. nbinno.com The ability of the imidazole ring to act as both an acid and a base, and to coordinate with metal ions, is central to its biological functions. nbinno.com Its derivatives are used in a wide range of therapeutic areas, including as antifungal, antiprotozoal, and antihypertensive medications. wikipedia.org

The sulfonamide moiety (R-SO₂NHR') is a vital pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities. ajchem-b.comresearchgate.netresearchgate.net Sulfonamides are structurally similar to p-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria. researchgate.netnih.gov This mechanism is the basis for their antibacterial action. nih.gov Beyond their antimicrobial use, sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, hypoglycemic agents, and anticancer drugs. nih.govcitedrive.comnih.gov The versatility of the sulfonamide scaffold allows for the synthesis of a diverse range of compounds with various therapeutic applications. nih.govcitedrive.comresearchgate.net

General Classification and Structural Features of Nitroimidazoles with Sulfonamide Functionalities

Nitroimidazoles are classified based on the position of the nitro group on the imidazole ring. wikipedia.orgunimib.it The main classes are 2-nitroimidazoles, 4-nitroimidazoles, and 5-nitroimidazoles. nih.gov From a pharmacological perspective, 4- and 5-nitroimidazoles are often considered equivalent due to tautomeric interconversion. wikipedia.org The general structure consists of an imidazole ring substituted with at least one nitro group. wikipedia.org

When a sulfonamide functionality is incorporated, the resulting hybrid compounds feature both the nitroimidazole core and the sulfonamide group (-SO₂NH-). The sulfonamide group can be attached to the nitroimidazole ring at various positions, and the nitrogen of the sulfonamide can be further substituted. For example, in the case of 1-Methyl-5-nitroimidazole-4-sulfonamide, the sulfonamide group is at the 4-position of the 1-methyl-5-nitroimidazole (B135252) ring.

Table 1: Classification of Nitroimidazoles

ClassificationKey Structural FeatureExample Compounds
2-NitroimidazolesNitro group at the C2 positionBenznidazole, Misonidazole nih.govwikipedia.org
4-NitroimidazolesNitro group at the C4 positionDelamanid unimib.it
5-NitroimidazolesNitro group at the C5 positionMetronidazole, Tinidazole nih.govwikipedia.org

Overview of Research Trajectories for Nitroimidazole-Sulfonamide Hybrid Compounds

Research into nitroimidazole-sulfonamide hybrid compounds aims to combine the distinct biological activities of both scaffolds to create novel therapeutic agents. researchgate.netnih.gov The molecular hybridization approach is a key strategy in this field, with the goal of developing compounds with enhanced efficacy and potentially novel mechanisms of action. researchgate.netnih.gov

One significant research trajectory is the development of anti-trypanosomatid agents. researchgate.netnih.gov For instance, a series of 2-nitroimidazole-1,2,3-triazole sulfonamide hybrids were designed and synthesized, showing potent activity against Trypanosoma cruzi and Leishmania (L.) amazonensis. researchgate.netnih.gov These studies often involve structure-activity relationship (SAR) analyses to optimize the lead compounds. researchgate.net

Another area of investigation is the development of radiosensitizers for cancer therapy. Certain nitroimidazoles are known to be effective radiosensitizers of hypoxic tumor cells. nih.gov Research has explored the potential of nitroimidazole sulfonamides, such as 1-methyl-5-sulfonamide-4-nitroimidazole, in this context, although in vivo efficacy can be challenging to achieve. nih.gov

The synthesis of these hybrid compounds often involves multi-step processes. For example, the synthesis of 2,4-disubstituted 5-nitroimidazoles can involve the vicarious nucleophilic substitution (VNS) of hydrogen to introduce a substituent at one position, followed by further modifications at another position. researchgate.netmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-nitroimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O4S/c1-7-2-6-3(13(5,11)12)4(7)8(9)10/h2H,1H3,(H2,5,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVBNWGDMOPOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325933
Record name 1-methyl-5-nitroimidazole-4-sulfonamide
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Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71518-15-5
Record name NSC521981
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-5-nitroimidazole-4-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 1 Methyl 5 Nitroimidazole 4 Sulfonamide and Analogues

Precursor Synthesis and Functionalization Strategies

The construction of the 1-Methyl-5-nitroimidazole-4-sulfonamide framework hinges on the successful synthesis of a key intermediate: 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride. This process involves the sequential and regioselective functionalization of the 1-methylimidazole (B24206) core.

The synthesis of the target sulfonyl chloride precursor is a multi-step process that begins with the base imidazole (B134444) structure. The primary steps involve methylation at the N1 position, followed by nitration and subsequent chlorosulfonylation. These functionalization steps must be carefully controlled to achieve the desired substitution pattern.

The introduction of a nitro group onto the imidazole ring is a critical step, as this group is a prerequisite for the biological activity of many nitroimidazole-based pharmaceuticals and significantly influences the ring's reactivity. jocpr.comresearchgate.net

Standard nitration procedures typically involve the use of a mixture of concentrated nitric and sulfuric acids. researchgate.net For instance, the nitration of 1-methylimidazole is a known method for producing 1-methyl-5-nitroimidazole (B135252). nih.gov The reaction conditions, particularly temperature, must be carefully managed. A comparative study on the nitration of 2-methylimidazole (B133640) found that using nitrate (B79036) salts of alkali metals can proceed more smoothly and result in higher yields (95%) compared to using an acid mixture (85%). researchgate.net Another approach involves the diazotization of an amino-imidazole followed by nitration to yield the desired nitro-substituted product. nih.gov

A general scheme for the nitration of 1-methylimidazole is presented below:

Scheme 1: General Nitration of 1-Methylimidazole

The regioselectivity of the nitration is a key consideration, with the 5-nitro isomer being a common product. nih.govnih.gov

With the nitroimidazole core established, the next crucial step is the introduction of the sulfonyl chloride group at the C4 position. A direct and reliable method for this transformation is electrophilic aromatic substitution using chlorosulfonic acid on the activated ring system. rsc.org However, this method often requires hazardous reagents. rsc.org

Alternative strategies for forming sulfonyl chlorides include:

Oxidative Chlorination of Thiols : This approach involves the oxidation and chlorination of a corresponding thiol precursor. rsc.orgorganic-chemistry.org A combination of hydrogen peroxide and thionyl chloride can effectively convert thiols to sulfonyl chlorides, which can then be used to form sulfonamides. organic-chemistry.org Another system uses N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride for the in situ preparation of sulfonyl chlorides from thiols. organic-chemistry.org

Diazotization of Anilines : This classic method involves the diazotization of an aniline (B41778) derivative, followed by treatment with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction). rsc.org

From Sulfonic Acids : Sulfonic acids or their sodium salts can be converted to sulfonyl chlorides. For example, treating p-toluenesulfonic acid with 2,4,6-trichloro- researchgate.netresearchgate.netmdpi.com-triazine under microwave irradiation yields the corresponding sulfonyl chloride.

Vicarious Nucleophilic Substitution (VNS) : The VNS reaction allows for the introduction of a sulfone group onto electron-deficient rings like nitroimidazoles. organic-chemistry.orgwikipedia.org This involves reacting the nitroaromatic compound with a carbanion that has a leaving group, such as chloromethyl phenyl sulfone. researchgate.netorganic-chemistry.orgtandfonline.com While this directly forms a sulfone rather than a sulfonyl chloride, it represents a key strategy for functionalizing the C4 position of nitroimidazoles. researchgate.netnih.gov

For the specific synthesis of 1H-Imidazole-4-sulfonyl chloride, the reaction can be achieved using sulfuryl chloride and an appropriate imidazole starting material. acs.orgacs.org

Pathways for Sulfonamide Moiety Formation

The final step in synthesizing the target compound is the formation of the sulfonamide bond. This is most commonly achieved by reacting the sulfonyl chloride intermediate with an appropriate amine. However, several alternative protocols have been developed to enhance efficiency, safety, and substrate scope.

The reaction of a sulfonyl chloride with a primary or secondary amine is the most classic and widely used method for preparing sulfonamides. researchgate.netnih.gov This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

The general reaction is as follows:

Scheme 2: General Sulfonamide Formation

This method is effective for a wide range of aliphatic, aromatic, and heterocyclic amines and sulfonyl chlorides. nih.gov The reaction can be performed under various conditions, including in solvents like acetonitrile (B52724) or even under solvent-free, microwave-assisted conditions which can lead to rapid reactions and excellent yields. nih.gov

While the reaction of sulfonyl chlorides with amines is robust, the preparation and stability of sulfonyl chlorides can be challenging. researchgate.net This has led to the development of numerous alternative methods for sulfonamide synthesis.

MethodDescriptionStarting MaterialsKey Reagents/CatalystsReference(s)
Oxidative Coupling In situ generation of sulfonyl chloride from a thiol, which then reacts with an amine.Thiols, AminesH₂O₂/ZrCl₄ or NCS/Tetrabutylammonium chloride organic-chemistry.org
From Sulfonic Acids Direct conversion of sulfonic acids or their salts to sulfonamides, often via an in situ generated sulfonyl chloride.Sulfonic acids/salts, Amines2,4,6-trichloro- researchgate.netresearchgate.netmdpi.com-triazine, Microwave
Decarboxylative Halosulfonylation A one-pot conversion of aromatic carboxylic acids to sulfonamides.Aromatic carboxylic acids, AminesCopper catalyst, SO₂, DCDMH princeton.eduacs.org
From Sulfamoyl Fluorides Activation of sulfamoyl fluorides for reaction with amines.Sulfamoyl fluorides, AminesCalcium triflimide (Ca(NTf₂)₂) organic-chemistry.org
From Thiosulfonates Coupling of stable thiosulfonates with amines.Thiosulfonates, AminesCs₂CO₃ and N-bromosuccinimide or Copper catalyst thieme-connect.com
From Organometallics Addition of an organolithium or Grignard reagent to a sulfur dioxide equivalent (e.g., DABSO) to form a sulfinate, which is then converted to the sulfonamide.Aryl/Alkyl halides, AminesOrganolithium/Grignard reagents, DABSO, Oxidant rsc.orgthieme-connect.com

These alternative protocols offer significant advantages, such as avoiding the isolation of hazardous sulfonyl chloride intermediates, using more stable starting materials, and expanding the range of compatible functional groups. princeton.eduthieme-connect.com For example, the copper-catalyzed decarboxylative halosulfonylation allows for the use of widely available carboxylic acids as starting materials for sulfonamide synthesis in a one-pot procedure. princeton.eduacs.org

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, offering benefits such as accelerated reaction rates, enhanced product yields, and cleaner reaction profiles. nih.gov This technology, a cornerstone of green chemistry, can reduce reaction times from hours or days to mere minutes. nih.gov

In the context of sulfonamide synthesis, microwave irradiation has been successfully employed. Research has demonstrated that using microwave synthesis (50 W) for N-(1H-arylimidazol-2-yl)arylsulfonamides can achieve yields of 63-85% in just 0.5-4 minutes. nih.gov Similarly, the synthesis of 5-substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles, which contain a nitroimidazole moiety, has been effectively carried out using microwave assistance. nih.gov An eco-friendly method for synthesizing Benznidazole, a 2-nitroimidazole (B3424786) derivative, was developed using microwave conditions, treating N-benzyl-2-hydroxyacetamide with 2-nitro-1H-imidazole. nih.gov These examples underscore the potential of microwave-assisted approaches for the efficient and environmentally friendly synthesis of nitroimidazole sulfonamides. nih.govnih.govnih.gov The use of green solvents like water or solvent-free conditions further enhances the sustainability of these methods. wjbphs.com

Derivatization and Functionalization of the Imidazole Core

The functionalization of the nitroimidazole core is crucial for developing new analogues with tailored properties. The regions of the 5-nitroimidazole structure at the C2, C5, and N1 positions are particularly important for biological interactions. jocpr.com Derivatization strategies often focus on these positions to modify the molecule's physicochemical characteristics. jocpr.com

Strategies for 2,4-Disubstituted 5-Nitroimidazole Derivatives

A key strategy for creating 2,4-disubstituted 5-nitroimidazole derivatives involves a multi-step synthetic pathway. researchgate.net This often begins with the introduction of a substituent at the 4-position of the imidazole ring, followed by modification at the 2-position. researchgate.net One prominent method utilizes the Vicarious Nucleophilic Substitution (VNS) of hydrogen to introduce a group, such as a phenylsulfonylmethyl substituent, at position 4 of the 5-nitroimidazole scaffold. researchgate.net

Following substitution at the C4 position, the C2 position can be functionalized. For instance, a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate can be prepared, which then allows for the selective introduction of various moieties at the C2 position. researchgate.netmdpi.com This approach enables the synthesis of a diverse library of 2,4-disubstituted 5-nitroimidazole compounds. researchgate.net

Vicarious Nucleophilic Substitution (VNS) Reactions on Nitroimidazoles

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen in electron-deficient aromatic and heteroaromatic systems, such as nitroimidazoles. organic-chemistry.orgwikipedia.org This reaction allows for the direct C-H functionalization of the imidazole ring, typically at positions ortho or para to the activating nitro group. organic-chemistry.org

In the VNS reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the nitro-activated ring. organic-chemistry.org Subsequent elimination of the leaving group restores aromaticity. wikipedia.org A common application is the reaction of nitroarenes with chloromethyl phenyl sulfone in the presence of a strong base to introduce a phenylsulfonylmethyl group. organic-chemistry.org

This methodology has been specifically applied to the 1-methyl-5-nitroimidazole scaffold to introduce substituents at the C4 position. researchgate.netmdpi.com For example, reacting (1-methyl-5-nitro-1H-imidazol-2-yl)methanol with chloromethylsulfonylbenzene in the presence of potassium tert-butoxide (tBuOK) yields the 4-((phenylsulfonyl)methyl) derivative. mdpi.com This reaction is a key step in building 2,4-disubstituted 5-nitroimidazole analogues. researchgate.netmdpi.com The VNS reaction is generally faster than the nucleophilic substitution of halogen atoms in many halonitroarenes. organic-chemistry.org

Table 1: Example of VNS Reaction on a 5-Nitroimidazole Derivative

Starting MaterialReagentBaseProductYieldReference
(1-Methyl-5-nitro-1H-imidazol-2-yl)methanolChloromethylsulfonylbenzenetBuOK{1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol68% mdpi.com

Introduction of Diverse Side Chains and Heterocyclic Moieties

Expanding the chemical diversity of nitroimidazoles often involves attaching various side chains or other heterocyclic rings to the core structure. These modifications can significantly alter the compound's properties. jocpr.comjocpr.com

Strategies for derivatization include:

Esterification: The hydroxyl group of alcohol-containing side chains, such as in secnidazole, can be replaced with various ester groups. jocpr.comjocpr.com This has been achieved by reacting the alcohol with acid chlorides or anhydrides. jocpr.com

Piperazine (B1678402) Conjugation: New derivatives have been synthesized by linking the nitroimidazole core to piperazine moieties. humanjournals.combrieflands.com For example, 1,4-bis{(2-methyl-5-nitro-1H-imidazole)2-ethyl propanoate} piperazine has been synthesized from secnidazole. humanjournals.com

Attachment of Other Heterocycles: The nitroimidazole scaffold has been linked to other heterocyclic systems like tetrazoles and 1,3,4-thiadiazoles. nih.gov These novel compounds are synthesized to explore new biological activities. nih.gov The synthesis of nitroalkenes also serves as a versatile route to various heterocyclic compounds. rsc.orgresearchgate.net

Table 2: Examples of Introduced Side Chains and Heterocyclic Moieties

Nitroimidazole CoreAttached MoietySynthetic StrategyReference
SecnidazoleVarious EstersReaction with acid chlorides/anhydrides jocpr.com, jocpr.com
SecnidazolePiperazineReaction with chloroacetyl chloride followed by piperazine humanjournals.com
4-Nitroimidazole (B12731)Aryl PiperazinesMulti-step synthesis nih.gov
4-NitroimidazoleTetrazoleMulti-step synthesis nih.gov
4-Nitroimidazole1,3,4-ThiadiazoleMulti-step synthesis nih.gov

Stereoselective Synthesis and Chiral Analogues

The synthesis of specific stereoisomers is critical in medicinal chemistry, as different enantiomers or diastereomers of a chiral drug can have vastly different biological activities. For nitroimidazole derivatives, stereoselective synthesis often involves using chiral starting materials or chiral catalysts.

One approach involves using epichlorohydrin (B41342) as a chiral starting material to construct side chains with a defined stereocenter. nih.gov For instance, (R)- and (S)-Misonidazole have been synthesized by treating 2-nitroimidazole with (R)- and (S)-epichlorohydrins, respectively. nih.gov This method allows for the creation of single stereoisomer compounds, which is essential for studying structure-activity relationships. nih.gov The synthesis of chiral nitroaziridines from optically active (E)-nitroalkenes is another example of stereoselective synthesis in this chemical space. researchgate.net

Green Chemistry Approaches in Nitroimidazole Sulfonamide Synthesis

Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. wjbphs.commdpi.com These approaches are increasingly being applied to the synthesis of pharmaceuticals, including nitroimidazole and sulfonamide derivatives.

Key green chemistry strategies include:

Use of Eco-friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol (B145695) is a primary goal. wjbphs.com

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions, often with techniques like grinding, can reduce waste and environmental impact. nih.gov The use of a CsF-Celite catalyst has enabled the chemoselective, solvent-free synthesis of various sulfonamides with high yields.

Energy-Efficient Methods: As discussed previously, microwave-assisted nih.govnih.gov and ultrasound-assisted synthesis nih.gov can dramatically reduce reaction times and energy consumption compared to conventional heating.

Use of Reusable Catalysts: Employing recyclable catalysts, such as zinc oxide nanoparticles or magnetic nanocatalysts like CuFe2O4@SiO2, for sulfonamide synthesis aligns with green chemistry principles by minimizing waste and improving process efficiency. biolmolchem.com

The application of these methods to the synthesis of nitroimidazole sulfonamides offers a pathway to more sustainable and cost-effective production. mdpi.com

Structure Activity Relationship Sar Studies of 1 Methyl 5 Nitroimidazole 4 Sulfonamide and Its Analogues

Positional Isomerism and Substituent Effects on Activity

The arrangement of substituents on the imidazole (B134444) ring is a critical determinant of the biological properties of nitroimidazole derivatives. Both the location of the nitro group and the attachment point of the sulfonamide moiety significantly impact the compound's activity.

The position of the nitro group on the imidazole ring profoundly affects the biological activity of the compound. Generally, nitroimidazoles are classified as 2-, 4-, or 5-nitroimidazoles. niscpr.res.in

5-Nitroimidazoles : This class of compounds, which includes the well-known drug metronidazole (B1676534), has demonstrated significant therapeutic value as antiprotozoal and antibacterial agents. niscpr.res.in The activity of 5-nitroimidazoles is often associated with their ability to be reduced in anaerobic environments, forming cytotoxic intermediates. nih.govhumanjournals.com However, many 5-nitroimidazoles are primarily active against anaerobic microbes and show limited efficacy against aerobic bacteria. nih.gov The introduction of certain structural features, such as a 2-position oxygen atom within a rigid imidazo-oxazine ring, can confer aerobic activity to 5-nitroimidazoles. nih.gov

4-Nitroimidazoles : In contrast to their 5-nitro counterparts, some 4-nitroimidazoles, like PA-824, exhibit activity against both aerobic and anaerobic Mycobacterium tuberculosis. nih.gov The aerobic activity of 4-nitroimidazoles is often dependent on the presence of a lipophilic side chain and a bicyclic oxazine (B8389632) structure. nih.gov The removal of this side chain leads to a significant loss of both aerobic and anaerobic activity. nih.gov Interestingly, while there are numerous reports on the antimicrobial effects of 2- and 5-nitroimidazoles, there is a relative scarcity of information regarding the antibacterial or antiprotozoal properties of 4-nitroimidazole (B12731) derivatives. niscpr.res.in However, some 4-nitroimidazoles have been investigated for their radiosensitizing effects. nih.gov Studies have shown that introducing an electron-accepting substituent at the 5-position of the 4-nitroimidazole ring can enhance cytotoxic and radiosensitizing activity. researchgate.net

2-Nitroimidazoles : The discovery of azomycin, a 2-nitroimidazole (B3424786), and its antibacterial and antitrichomonal properties spurred extensive research in this area. niscpr.res.in 2-Nitroimidazole derivatives are known to undergo enzymatic reduction of the nitro group in hypoxic conditions, leading to the formation of reactive metabolites that are toxic to cells. mdpi.com This property has made them a focus of investigation as radiosensitizers for cancer therapy. mdpi.com

The differential activity between these isomers is often attributed to their redox properties and the specific enzymes involved in their activation. For instance, the antitubercular activity of 4-nitroimidazoles like PA-824 is linked to their activation by the deazaflavin-dependent nitroreductase (Ddn). nih.gov

Isomer PositionGeneral Activity ProfileKey Structural Determinants for Activity
5-Nitro Primarily anaerobic antibacterial and antiprotozoal. nih.govOften requires anaerobic conditions for activation. nih.gov Aerobic activity can be introduced with specific structural modifications. nih.gov
4-Nitro Can exhibit both aerobic and anaerobic activity, particularly against M. tuberculosis. nih.govAerobic activity is often dependent on a lipophilic side chain and bicyclic systems. nih.gov
2-Nitro Radiosensitizing and anti-protozoal activity. mdpi.comnih.govActivity is linked to reductive activation under hypoxic conditions. mdpi.com

Role of the Imidazole N1-Substitution

The substituent at the N1 position of the imidazole ring plays a significant role in modulating the biological activity of nitroimidazole derivatives. In the case of 1-methyl-5-nitroimidazole-4-sulfonamide, the N1-substituent is a methyl group.

The nature of the N1-substituent can influence several properties of the molecule:

Lipophilicity and Bioavailability : Modifications at the N1 position can alter the compound's water solubility and ability to cross cell membranes. For instance, replacing the 1-(2-hydroxyethyl) side chain of metronidazole, which is readily oxidized, with other groups led to the development of other clinically useful drugs. niscpr.res.in

Metabolic Stability : The N1-substituent can affect the metabolic fate of the compound. A stable group like methyl can prevent rapid degradation, potentially leading to a longer duration of action.

Interaction with Target Molecules : The size and nature of the N1-substituent can influence how the molecule fits into the active site of a target enzyme or receptor. nih.gov For example, in some antifungal imidazoles, the N-1 substituted group can control entry into the heme pocket of target enzymes. nih.gov

In the broader context of nitroimidazoles, the side chain at the N1 position is crucial for certain biological activities. For example, a three-carbon side chain at this position in ornidazole (B1677491) is essential for its antifertility action, whereas compounds with shorter side chains are inactive. niscpr.res.in

Side Chain Modifications and Conformational Influences

Modifications to the side chains of nitroimidazole sulfonamides can have a profound impact on their biological activity. These modifications can influence the compound's solubility, lipophilicity, and conformational flexibility, all of which are critical for its interaction with biological targets.

For instance, in the 4-nitroimidazole series, a lipophilic side chain is a key requirement for both aerobic and anaerobic antitubercular activity. nih.gov The removal of this side chain results in a complete loss of activity. nih.gov Conversely, in the 5-nitroimidazole series, the addition of a lipophilic side chain does not confer aerobic activity and can even decrease anaerobic activity. nih.gov

The conformation of the side chain can also be a determining factor. The stereochemistry of substituents can lead to significant differences in activity. For example, in certain bicyclic nitroimidazoles, inverting the stereochemistry at a specific position in the side chain can lead to a drastic loss of activity, suggesting a highly specific interaction with the target enzyme. nih.gov

Electronic Properties and Their Correlation with Biological Outcomes

The biological activity of nitroimidazoles is strongly correlated with their electronic properties, particularly their electron affinity. nih.gov The nitro group, being a potent electron-withdrawing group, plays a central role in this regard. nih.gov

The mechanism of action of many nitroimidazoles involves the reductive activation of the nitro group to form a nitro anion radical and other reactive intermediates. nih.govhumanjournals.com These intermediates can then interact with and damage cellular macromolecules like DNA, leading to cytotoxicity. niscpr.res.in The ease with which the nitro group can accept an electron (i.e., its reduction potential) is a key determinant of the compound's activity.

Quantitative structure-activity relationship (QSAR) studies have often been employed to correlate electronic parameters with biological outcomes. scispace.com For example, the half-wave potentials of nitroimidazole derivatives have been used to discuss their electron affinity and potential radiosensitizing properties. nih.gov Generally, a higher electron affinity is associated with greater biological activity. However, the relationship is not always linear, and other factors such as cellular uptake and interaction with specific enzymes also play a crucial role. nih.gov

The introduction of other substituents on the imidazole ring can further modulate the electronic properties. For example, electron-donating groups can decrease the electron affinity of the nitro group, potentially reducing its activity, while electron-withdrawing groups can have the opposite effect. nih.gov

Stereochemical Considerations in Activity

Stereochemistry can play a critical role in the biological activity of nitroimidazole derivatives, particularly those with chiral centers. The three-dimensional arrangement of atoms in a molecule can significantly influence its ability to bind to a specific target, such as an enzyme's active site.

A clear example of this is seen in bicyclic nitroimidazole analogues. Inverting the stereochemistry at the 6-position of the oxazine ring in certain analogues of PA-824 resulted in a 50-fold loss of antitubercular activity. nih.gov This suggests a highly specific stereochemical requirement for the interaction with the activating enzyme, Ddn. nih.gov

While the specific compound this compound does not inherently possess a chiral center unless a chiral substituent is introduced, its analogues with more complex side chains often do. The stereochemical complexity of 5-nitroimidazole derivatives has been noted as an important factor in their development as anti-protozoan agents. mdpi.com Therefore, when designing new analogues based on this scaffold, careful consideration of stereochemistry is essential to optimize biological activity.

Role in Hypoxia Research and Radiosensitization Studies

Hypoxic Cell Targeting by Nitroimidazole Sulfonamides

The fundamental principle behind the use of nitroimidazole sulfonamides is their selective activation under hypoxic conditions. nih.govacs.org These compounds are pro-drugs that undergo a one-electron reduction, primarily by cellular nitroreductase enzymes, to form a nitro radical anion. ubc.caresearchgate.net In well-oxygenated (normoxic) cells, this process is readily reversible; the radical anion rapidly transfers its extra electron to molecular oxygen, regenerating the parent compound and preventing significant accumulation or toxicity. nih.gov

However, in the low-oxygen environment of a hypoxic cell, the radical anion has a longer lifetime. This allows it to undergo further, irreversible reduction to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.gov These reactive molecules can then bind to cellular macromolecules, effectively trapping the drug within the target hypoxic cells. This hypoxia-selective retention is the cornerstone of their function, allowing them to act as both diagnostic probes for tumor hypoxia and as therapeutic radiosensitizers. researchgate.netnih.gov The development of the nitroimidazole sulfonamide class represents an effort to create novel radiosensitizers with potentially improved efficacy and tolerability. nih.govnih.gov

Mechanisms of Radiosensitization in Hypoxic Environments

The radiosensitizing effect of nitroimidazoles is multifactorial, stemming from their fundamental chemical properties and subsequent interactions within the cellular environment upon activation.

A dominant chemical property governing the efficacy of nitroimidazole radiosensitizers is their electron affinity—the ease with which the molecule accepts an electron. nih.gov A higher electron affinity (corresponding to a less negative one-electron reduction potential) generally correlates with greater radiosensitizing potency. nih.govresearchgate.net This is because the compound can more effectively "mimic" oxygen by reacting with and "fixing" the transient, radiation-induced free radical damage on DNA. researchgate.netnih.gov

Upon bioreductive activation in hypoxic cells, nitroimidazole intermediates become highly reactive. One of their key interactions is with intracellular non-protein thiols, most notably glutathione (B108866) (GSH). nih.gov Glutathione is a natural radioprotector that can chemically repair radiation-induced DNA radicals. The reactive nitroimidazole intermediates can deplete the cellular pool of glutathione, thereby removing a critical line of defense against radiation damage and enhancing the net effect of the radiation. nih.govresearchgate.net Some studies have shown that certain nitroimidazoles can deplete intracellular thiol levels to less than 20% after just a few hours of exposure.

The ultimate mechanism of cytotoxicity for these compounds, both as standalone agents in hypoxic cells and as radiosensitizers, is the induction of DNA damage. nih.govnih.gov The reactive intermediates formed during nitroreduction can directly interact with DNA, causing strand breaks and other lesions. researchgate.netnih.gov This action "fixes" the initial damage caused by ionizing radiation, preventing its repair and leading to cell death. Studies with DNA repair-deficient cell mutants have shown them to be hypersensitive to nitroimidazoles, confirming that DNA damage is a primary mode of action. nih.gov

In Vitro Radiosensitization Efficacy Studies

Early research into 1-Methyl-5-nitroimidazole-4-sulfonamide and related 4-nitroimidazole (B12731) analogues demonstrated that they are exceptionally effective radiosensitizers of hypoxic cells in laboratory settings. nih.gov One study highlighted that these compounds produced greater sensitization than would be anticipated from their electron affinities, particularly after a preincubation period with the cells before irradiation. nih.gov

However, the same study that praised their high in vitro efficacy found that neither 1-methyl-5-sulfonamide-4-nitroimidazole nor a related bromo-analogue produced significant radiosensitization of hypoxic cells in EMT6 mouse mammary tumors in vivo. nih.gov This discrepancy underscores the challenge of translating promising laboratory findings into effective therapies in a complex whole-organism model.

The effectiveness of a radiosensitizer is often quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) without the drug versus with the drug. nih.gov

Compound ClassExample CompoundTypical SER (in vitro)Key Observation
2-Nitroimidazole (B3424786)Misonidazole~1.6 - 1.8Clinical standard, but limited by neurotoxicity. nih.govnih.gov
2-NitroimidazoleEtanidazole~1.5 - 1.7More hydrophilic than Misonidazole to reduce toxicity, but limited clinical benefit. nih.govnih.gov
4-Nitroimidazole Sulfonamide1-Methyl-5-sulfonamide-4-nitroimidazoleReported as "extremely effective"High in vitro efficacy, but lacked significant in vivo effect in early studies. nih.gov
5-NitroimidazoleNimorazoleLower than 2-NIsLess potent but better tolerated; has shown clinical benefit. nih.govnih.gov

The evaluation of radiosensitizers like this compound relies on well-established in vitro models. A variety of cancer cell lines are used, including EMT6 mouse mammary carcinoma cells, HCT116 human colon carcinoma cells, and various head and neck squamous cell carcinoma (HNSCC) lines such as FaDu. nih.govnih.govnih.gov The EMT6 cell line, in particular, is a robust model that can be grown both in culture and as solid tumors in mice, allowing for direct comparison between in vitro and in vivo drug effects. nih.govallenpress.comallenpress.com

The gold-standard method for assessing cell death following radiation is the clonogenic survival assay. nih.govnih.govresearchgate.net This technique measures the ability of single cells to proliferate and form colonies after treatment, providing a definitive measure of reproductive cell death. To evaluate sensitizers under hypoxic conditions, cells are typically placed in specialized chambers or gassed incubators where the oxygen level can be precisely controlled, often to less than 0.1% O₂. nih.gov

Comparison with Established Radiosensitizers (e.g., Misonidazole, Etanidazole)

The development of nitroimidazole sulfonamides can be understood in the context of earlier generations of radiosensitizers.

Misonidazole : A 2-nitroimidazole that was extensively studied and considered a benchmark radiosensitizer. nih.gov It showed significant efficacy in the lab, but its clinical use was severely limited by dose-dependent peripheral neuropathy, which is thought to be related to its lipophilicity (fat-solubility) allowing it to penetrate nerve tissues. nih.govnih.gov

Etanidazole : Another 2-nitroimidazole, developed specifically to be more hydrophilic (water-soluble) than Misonidazole. nih.gov The goal was to reduce neurotoxicity by limiting its distribution into the nervous system. While better tolerated, large-scale clinical trials ultimately failed to show a significant survival benefit when combined with radiotherapy. nih.govnih.gov

The nitroimidazole sulfonamides represent a continued effort to optimize the therapeutic window by creating compounds with high radiosensitizing potency, potentially modulated by the sulfonamide group, while seeking structures that might offer a better toxicity profile. nih.govacs.orgnih.gov Research into this and other related classes is driven by the clear clinical need for an effective and safe way to overcome hypoxia-induced radioresistance, a goal that has remained elusive despite decades of research. nih.govnih.gov

Computational Chemistry and in Silico Approaches in Research on 1 Methyl 5 Nitroimidazole 4 Sulfonamide

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 1-Methyl-5-nitroimidazole-4-sulfonamide and related compounds, docking simulations are crucial for identifying potential biological targets and estimating the strength of the interaction, or binding affinity.

Research on nitroimidazole derivatives frequently employs molecular docking to understand their mechanism of action. For instance, studies on novel 4-nitroimidazole (B12731) analogues used docking to investigate interactions with putative protein targets in acute myeloid leukemia, such as Fms-like tyrosine kinase-3 (FLT3). nih.govresearchgate.net The results of these simulations, often expressed as a docking score in kcal/mol, indicate strong binding affinity and reveal key interactions like hydrogen bonds and hydrophobic contacts with active site residues. researchgate.net Similarly, docking studies on nitroimidazole-indole conjugates have been used to probe their binding within the active site of Entamoeba histolytica enolase, a potential drug target. In one such study, a nitroimidazole-indole conjugate demonstrated a strong binding affinity, forming hydrogen bonds with key residues like Ser38, Lys341, and Lys391.

While specific docking studies for this compound are not extensively published, the methodology is well-established for the nitroimidazole class. The process involves preparing the 3D structure of the ligand (the nitroimidazole derivative) and the receptor protein, followed by a search algorithm that explores various binding poses. The most stable poses are then scored to predict binding affinity. These predictions can help prioritize compounds for synthesis and biological testing. For example, docking studies on various nitroimidazole derivatives against cyclin-dependent kinase 2 (CDK2) helped identify the enzyme as a promising target for anticancer activity. nih.gov

Table 1: Representative Molecular Docking Results for Nitroimidazole Derivatives

Compound/Derivative Protein Target (PDB ID) Docking Score (kcal/mol) Key Interacting Residues Reference
4-Nitroimidazole-tetrazole derivative (Compound 17) Fms-like tyrosine kinase-3 (FLT3) -8.132 Not specified researchgate.net
Nitroimidazole-indole conjugate E. histolytica enolase -8.0 Ser38, Lys341, Lys391

This table is illustrative and based on data for related nitroimidazole derivatives to demonstrate the application of molecular docking.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the specific interactions that hold the complex together in a simulated physiological environment.

For nitroimidazole analogues, MD simulations have been used to validate docking results and assess the stability of the predicted interactions. nih.gov For example, a 200-nanosecond MD simulation of a 4-nitroimidazole-tetrazole derivative complexed with the tyrosine kinase-3 receptor demonstrated stable interactions throughout the simulation period. researchgate.net Analysis of the root-mean-square deviation (RMSD) of the complex over time can indicate whether the ligand remains stably bound in the active site or if the complex undergoes significant conformational changes.

These simulations are computationally intensive but provide invaluable information on the dynamic behavior of the ligand-receptor system, which is not captured by static docking models. They can confirm the persistence of key hydrogen bonds and hydrophobic interactions, lending greater confidence to the predicted binding mode. researchgate.net

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate fundamental properties that govern its biological activity and chemical behavior.

Studies on the 4-nitroimidazole scaffold using DFT have provided insights into its molecular structure, vibrational frequencies, and electronic properties. researchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net This is relevant for nitroimidazoles, as their mechanism of action often involves the reduction of the nitro group, a process governed by the molecule's electronic properties.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps highlight electrophilic (electron-poor) and nucleophilic (electron-rich) regions, predicting sites for potential intermolecular interactions, including metabolic reactions. Experimental and theoretical investigations into the fragmentation patterns of 1-methyl-5-nitroimidazole (B135252) have also utilized computational methods to understand the molecule's behavior upon ionization, which is crucial for applications like radiosensitization. researchgate.netutupub.fi

Table 2: Calculated Electronic Properties for Nitroimidazole Scaffolds via DFT

Molecule HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Method Reference
4-Nitroimidazole -7.21 -2.65 4.56 B3LYP researchgate.net

This table provides examples of DFT calculations on related structures to illustrate the type of data generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or structural properties) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For nitroimidazole derivatives, QSAR models have been successfully developed to predict their activity against various targets, including Trichomonas vaginalis and cancer cell lines. nih.govnih.gov For instance, a Hologram QSAR (HQSAR) study on nitroimidazoles found that the 5-nitroimidazole scaffold contributes positively to anti-trichomonal activity, whereas a 4-nitroimidazole arrangement contributes negatively. nih.gov Another study developed a QSAR model for the antitumor activity of nitroimidazole-oxadiazole/triazole hybrids, which showed excellent correlation between predicted and experimental activity (r² = 0.86). nih.gov The descriptors used in these models can range from simple 2D properties like atom counts to complex 3D fields describing steric and electrostatic properties. rsc.org

These models are powerful tools for lead optimization, allowing researchers to virtually screen libraries of potential derivatives of this compound and prioritize the most promising candidates for synthesis, thereby saving time and resources.

In Silico Evaluation of Metabolic Pathways and Biotransformation

Understanding a drug's metabolic fate is critical, as biotransformation can lead to inactivation, activation, or the formation of toxic byproducts. In silico tools are increasingly used to predict the metabolic pathways of new chemical entities. news-medical.netcreative-biolabs.com These tools use databases of known metabolic reactions and algorithms to predict a compound's likely metabolites.

For nitroimidazoles like metronidazole (B1676534), in silico models such as the OECD QSAR Toolbox have been used to predict metabolic activation in the liver. These simulations can identify which metabolites are likely to be formed through Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation, sulfation) reactions. frontiersin.org The predictions can also highlight reactive metabolites that may bind to proteins or DNA. For a compound like this compound, these tools could predict hydroxylation of the methyl group, reduction of the nitro group, or conjugation at the sulfonamide moiety. Such predictions are valuable for guiding experimental metabolism studies and for early identification of potential safety liabilities. news-medical.net

Prediction of Synthetic Pathways and Reaction Optimization

Computational chemistry is also being applied to the field of chemical synthesis. While the synthesis of nitroimidazole derivatives is well-documented, nih.govnih.gov computational tools can help in optimizing these reactions or predicting novel synthetic routes.

Quantum chemistry methods like DFT can be used to model reaction mechanisms, calculate activation energies, and predict the stability of intermediates and transition states. This information can help chemists understand why certain reaction conditions are successful and how they might be improved. For example, by calculating the energy profile of a reaction, researchers can determine the most favorable pathway, potentially leading to higher yields or fewer byproducts. While the direct application of these predictive tools to the synthesis of this compound is not widely reported, the underlying principles are broadly applicable to organic synthesis and represent a growing area of computational research.

Advanced Research Directions and Future Perspectives for Nitroimidazole Sulfonamide Compounds

Exploration of Novel Nitroimidazole Sulfonamide Scaffolds

The foundational structure of nitroimidazole sulfonamides provides a versatile template for synthetic modification. nih.gov Researchers are actively exploring novel scaffolds to enhance efficacy, selectivity, and pharmacokinetic profiles. This involves the functionalization of the nitroimidazole ring and the synthesis of diverse derivatives. nih.gov Strategies include creating new amide derivatives from the carboxylic acid of a nitroimidazole ring and condensing them with various sulfonamides like sulfamethoxazole (B1682508) and sulfanilamide.

Another approach involves the synthesis of 2-nitroimidazole-based amides and sulfonamides, which have been screened for antitubercular activity. nih.gov While some 2-nitroimidazole (B3424786) derivatives were found to be inactive in aerobic conditions, they demonstrated significant activity under low-oxygen conditions, highlighting the importance of the scaffold in targeting hypoxic environments. nih.gov The development of new synthetic methods, such as the C-amination of 1-methyl-4-nitroimidazole (B145534), further expands the chemical space available for creating novel derivatives with potential therapeutic applications, including as anti-HIV agents. mdpi.com These explorations aim to build upon the established activities of foundational molecules by introducing new chemical entities with improved pharmacological properties. mdpi.com

Table 1: Examples of Novel Nitroimidazole Scaffolds and Derivatives
Scaffold/Derivative ClassSynthetic ApproachInvestigated ActivityReference
2-Nitroimidazole-based amides and sulfonamidesCondensation reactionsAntitubercular nih.gov
Amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acidCondensation with various sulfonamides (e.g., sulfamethoxazole)General therapeutic potential
5-substituted piperazinyl-4-nitroimidazole derivativesC-amination of 1-methyl-4-nitroimidazoleAnti-HIV mdpi.com
Benznidazole-sulfonamide derivativesAttachment of sulfonamide moieties to BenznidazoleCarbonic Anhydrase (CA) IX and XII inhibitors mdpi.com

Development of Multi-Targeting Agents and Hybrid Structures

A prominent strategy in modern drug design is the creation of hybrid molecules that combine two or more pharmacophores to engage multiple biological targets simultaneously. researchgate.netscilit.com This approach is particularly relevant for complex diseases and can help overcome drug resistance. nih.govnih.gov The combination of azole and sulfonamide moieties into a single molecular entity is a promising strategy for developing novel anticancer candidates. nih.gov

Q & A

Q. What are the key synthetic pathways for 1-Methyl-5-nitroimidazole-4-sulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with nitroimidazole derivatives. For example, nitroimidazole precursors (e.g., 5-nitroimidazole) are functionalized via alkylation or sulfonylation. A common approach includes:

  • Step 1 : Alkylation of 5-nitroimidazole with methylating agents to introduce the methyl group at the 1-position.
  • Step 2 : Sulfonylation using chlorosulfonic acid or sulfonyl chlorides to attach the sulfonamide group at the 4-position . Intermediates like N-[2-(2-methyl-5-nitro-1H-imidazol)-ethyl]-phthalimide are characterized using NMR, HPLC, and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • NMR Spectroscopy : To verify substituent positions (e.g., methyl, nitro, and sulfonamide groups).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • HPLC-PDA : To assess purity (>98% is typical for research-grade compounds) .
  • X-ray Crystallography : Used in advanced studies to resolve ambiguous structural features .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological strategies include:

  • Replication : Reproducing experiments with standardized protocols (e.g., fixed cell lines, uniform solvent systems).
  • Dose-Response Curves : Establishing EC₅₀/IC₅₀ values across multiple replicates to validate potency trends.
  • Impurity Profiling : Using LC-MS to identify byproducts (e.g., unreacted intermediates) that may confound bioactivity results .

Q. What computational models are effective for predicting the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., nitro group electrophilicity) to predict regioselectivity in substitution reactions.
  • Retrosynthetic Analysis Tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose feasible synthetic routes by cross-referencing reaction databases .
  • Molecular Dynamics Simulations : Assess solvent interactions and stability under varying pH/temperature conditions .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Core Modifications : Introducing electron-withdrawing groups (e.g., halogens) at the 5-nitro position to enhance metabolic stability.
  • Sulfonamide Substitution : Replacing the sulfonamide with bioisosteres (e.g., carboxylates) to improve solubility without compromising target binding.
  • In Silico Docking : Validating interactions with biological targets (e.g., enzymes in Trypanosoma spp.) to prioritize derivatives for synthesis .

Q. What strategies mitigate challenges in scaling up laboratory-scale synthesis?

  • Green Chemistry : Transition-metal-free conditions (e.g., base-promoted cyclization) reduce purification complexity .
  • Flow Chemistry : Continuous reactors improve yield and reproducibility for nitroimidazole sulfonylation steps .
  • DoE (Design of Experiments) : Optimizing parameters like temperature, solvent polarity, and catalyst loading via factorial design .

Data Management and Interpretation

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for intermediates?

  • Cross-Validation : Compare with literature data for analogous compounds (e.g., 1-Methyl-1H-imidazole-4-sulfonyl chloride ).
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What statistical methods are recommended for analyzing dose-dependent biological responses?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Tukey’s Test : Identify significant differences between treatment groups in cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.